2-Piperidinone, 3-methyl-1-(phenylmethyl)-

説明

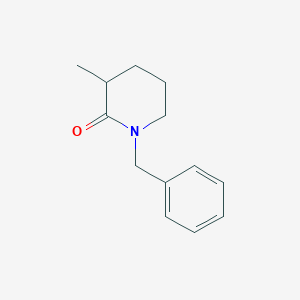

2-Piperidinone, 3-methyl-1-(phenylmethyl)- is a heterocyclic organic compound with the molecular formula C13H17NO. It is a derivative of piperidinone, a six-membered lactam containing a nitrogen atom. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of pharmaceuticals and other biologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinone, 3-methyl-1-(phenylmethyl)- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyl-1-(phenylmethyl)-4-piperidone with suitable reagents can yield the desired compound . Another method involves the hydrogenation of unsaturated intermediates, which can be further functionalized to obtain the target molecule .

Industrial Production Methods

Industrial production of 2-Piperidinone, 3-methyl-1-(phenylmethyl)- often involves multi-step processes that ensure high yield and purity. These processes typically include the use of catalysts and controlled reaction environments to optimize the synthesis. The development of cost-effective and scalable methods is crucial for its large-scale production .

化学反応の分析

Types of Reactions

2-Piperidinone, 3-methyl-1-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

科学的研究の応用

2-Piperidinone, 3-methyl-1-(phenylmethyl)- has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, including drugs with potential anticancer and antimicrobial properties . In the industrial sector, it is utilized in the production of various chemicals and materials .

作用機序

The mechanism of action of 2-Piperidinone, 3-methyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity .

類似化合物との比較

Similar Compounds

- 4-Piperidinone, 3-methyl-1-(phenylmethyl)-

- 1-Benzyl-3-methyl-4-piperidone

- N-Benzyl-3-methyl-4-piperidone

Uniqueness

2-Piperidinone, 3-methyl-1-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

生物活性

2-Piperidinone, 3-methyl-1-(phenylmethyl)-, also known by its CAS number 37672-46-1, is a heterocyclic organic compound characterized by its distinct molecular structure (C13H17NO). This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, metabolic pathways, and comparisons with similar compounds.

Chemical Structure and Properties

The unique substitution pattern of 2-Piperidinone contributes to its chemical and biological properties. The compound features a piperidine ring with a methyl group and a phenylmethyl substituent, which enhances its reactivity and potential interactions with biological targets.

The biological activity of 2-Piperidinone is primarily mediated through its interaction with specific enzymes and biochemical pathways. Research indicates that it may function as an inhibitor or modulator of certain enzyme activities:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, affecting the synthesis and degradation of various biomolecules.

- Biochemical Modulation : By binding to active sites on target proteins, it can alter their conformation and activity, leading to downstream effects on cellular processes.

Anticancer Properties

Studies have indicated that derivatives of piperidinones exhibit anticancer properties. For instance, compounds structurally related to 2-Piperidinone have been explored for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signal transduction pathways that are crucial for cell survival and proliferation.

Antimicrobial Activity

2-Piperidinone has also been investigated for its antimicrobial properties. Research suggests that it may possess activity against various bacterial strains, potentially serving as a lead compound for developing new antibiotics.

Metabolic Studies

A notable study identified 2-piperidone as a biomarker for CYP2E1 enzyme activity. In vivo studies demonstrated that levels of this compound in urine inversely correlated with CYP2E1 activity in mice models. This finding suggests that monitoring 2-piperidone could provide insights into metabolic responses to chemical exposures and stress-related diseases .

Study on CYP2E1 Activity

In a study published in Nature, researchers utilized mass spectrometry to analyze urine metabolomes from different mouse lines. They found that 2-piperidone levels were significantly higher in CYP2E1-null mice compared to wild-type mice, indicating its potential as a non-invasive biomarker for monitoring enzyme activity .

| Mouse Model | 2-Piperidone Level (ng/mL) | CYP2E1 Activity |

|---|---|---|

| Wild-Type | Low | High |

| CYP2E1-null | High | Absent |

| Humanized Mice | Intermediate | Variable |

Comparative Analysis

When compared to similar compounds such as 4-Piperidinone and N-Benzyl-3-methyl-4-piperidone, 2-Piperidinone exhibits unique reactivity patterns and biological activities due to its specific structure.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2-Piperidinone | Anticancer, Antimicrobial | Unique substitution pattern |

| 4-Piperidinone | Limited | Less diverse reactivity |

| N-Benzyl-3-methyl-4-piperidone | Moderate | Different substitution effects |

特性

IUPAC Name |

1-benzyl-3-methylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11-6-5-9-14(13(11)15)10-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCQKVGNUJGIDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455405 | |

| Record name | 2-Piperidinone, 3-methyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37672-46-1 | |

| Record name | 2-Piperidinone, 3-methyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。